

Application Notes and Protocols for PROTAC STING Degradator-2 in Cell Culture

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Compound of Interest

Compound Name: PROTAC STING Degradator-2

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These application notes provide a comprehensive guide for the experimental use of **PROTAC STING Degradator-2** in a cell culture setting. This document outlines the mechanism of action, key reagents, detailed experimental protocols, and data analysis methods to assess the efficacy and cellular effects of this targeted protein degrader.

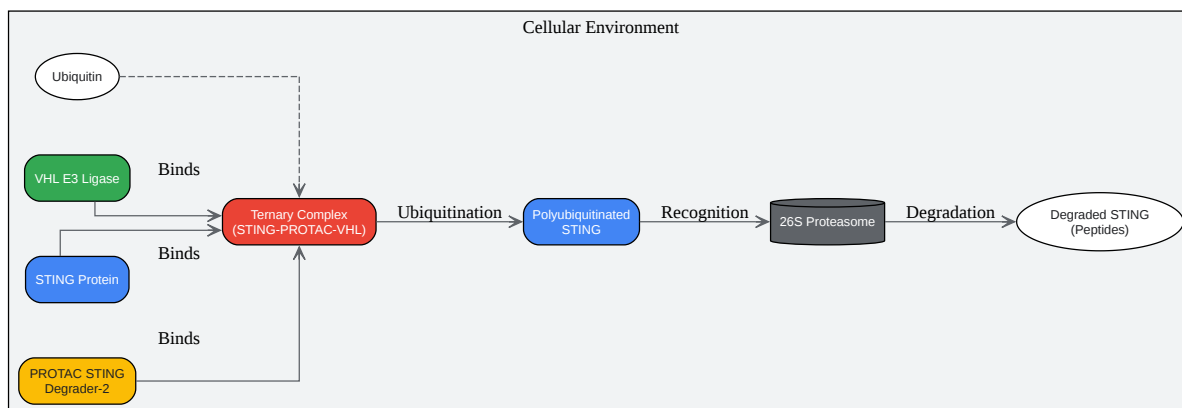
Introduction to PROTAC STING Degradator-2

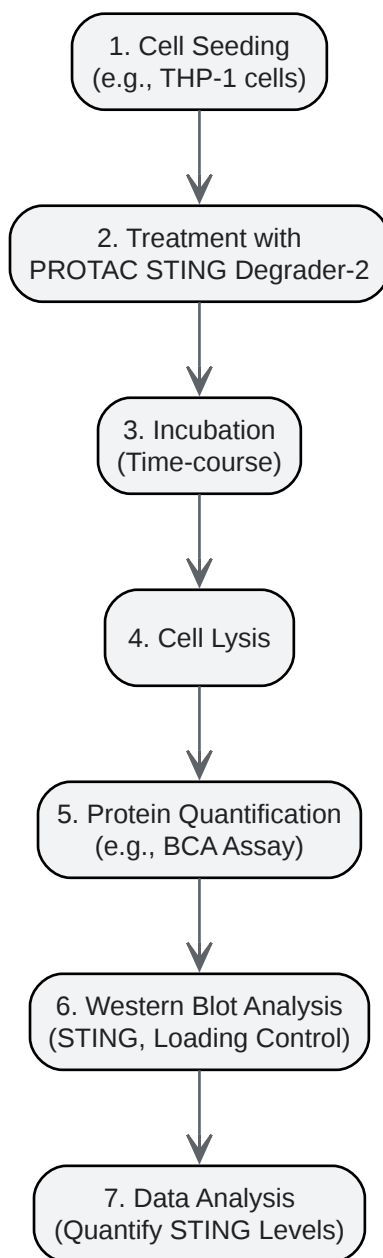
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins via the ubiquitin-proteasome system. **PROTAC STING Degradator-2** is a chemical probe designed to selectively target the Stimulator of Interferon Genes (STING) protein for degradation.^{[1][2][3][4]} By covalently binding to both STING and a von Hippel-Lindau (VHL) E3 ubiquitin ligase, it facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of STING.^{[1][5]} This targeted degradation approach offers a powerful tool to study the role of STING in autoinflammatory and autoimmune diseases.^{[1][2][3]}

Mechanism of Action

The mechanism of action for **PROTAC STING Degradator-2** involves hijacking the cell's natural protein disposal machinery. The degrader molecule acts as a bridge between the STING protein and the VHL E3 ligase. This proximity allows for the efficient transfer of ubiquitin

molecules to STING. Polyubiquitinated STING is then recognized and degraded by the 26S proteasome.





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